molecular formula C15H15F3N4O4S B12256209 N-(3-methanesulfonamidophenyl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide

N-(3-methanesulfonamidophenyl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide

Cat. No.: B12256209
M. Wt: 404.4 g/mol
InChI Key: UZVGZYNGSSXBRY-UHFFFAOYSA-N
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Description

N-(3-methanesulfonamidophenyl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, a sulfonamide group, and a pyridazinone moiety, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C15H15F3N4O4S

Molecular Weight

404.4 g/mol

IUPAC Name

N-[3-(methanesulfonamido)phenyl]-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide

InChI

InChI=1S/C15H15F3N4O4S/c1-9(22-13(23)7-6-12(20-22)15(16,17)18)14(24)19-10-4-3-5-11(8-10)21-27(2,25)26/h3-9,21H,1-2H3,(H,19,24)

InChI Key

UZVGZYNGSSXBRY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)NS(=O)(=O)C)N2C(=O)C=CC(=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methanesulfonamidophenyl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide typically involves multiple steps, including the formation of the pyridazinone ring and the introduction of the trifluoromethyl group. Common synthetic routes may include:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalysts and reaction monitoring techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-methanesulfonamidophenyl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-methanesulfonamidophenyl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-methanesulfonamidophenyl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The sulfonamide group can interact with biological molecules, potentially inhibiting or modulating their activity. The pyridazinone moiety may contribute to the compound’s overall biological activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methanesulfonamidophenyl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide stands out due to its combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, while the sulfonamide and pyridazinone groups contribute to its potential biological activities.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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